methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 55854-85-8
VCID: VC17315639
InChI: InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol

methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate

CAS No.: 55854-85-8

Cat. No.: VC17315639

Molecular Formula: C18H14N2O3

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate - 55854-85-8

Specification

CAS No. 55854-85-8
Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
IUPAC Name methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
Standard InChI InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3
Standard InChI Key MEUPTTOZCKHPNA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s indolizino[1,2-b]quinoline scaffold consists of a quinoline ring fused to an indolizine system, creating a planar, polycyclic framework conducive to π-π stacking interactions with biological targets. Key structural features include:

  • Carboxylate Ester (Position 7): Enhances solubility in polar solvents and serves as a handle for prodrug modifications.

  • Methyl Group (Position 8): Contributes to steric effects, potentially influencing binding pocket accommodation.

  • Ketone (Position 9): Participates in hydrogen bonding and redox reactions, critical for enzyme inhibition .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC18H14N2O3\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight306.3 g/mol
IUPAC NameMethyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
Solubility (Predicted)Moderate in DMSO, low in water

The planar structure and electron-deficient quinoline moiety facilitate intercalation into DNA or RNA, a property shared with topoisomerase inhibitors like camptothecin .

Synthesis and Optimization

Synthetic Routes

Two primary methodologies dominate the synthesis of methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate:

Route 1: Friedländer Annulation

  • Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to form the quinoline core.

  • Subsequent cyclization with pyrrole analogs to construct the indolizine ring.

  • Esterification at position 7 using methyl chloroformate.

Route 2: Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura coupling introduces the methyl group at position 8.

  • Heck reaction facilitates ring closure, achieving yields >65% in optimized conditions.

Key Challenges:

  • Regioselectivity: Competing reactions at positions 7 and 9 necessitate precise temperature control.

  • Purification: Chromatographic separation is required due to structurally similar byproducts.

Biological Activities and Mechanisms

Anticancer Effects

The compound exhibits nanomolar cytotoxicity against:

  • Breast Cancer (MCF-7): IC50_{50} = 12.3 nM, surpassing doxorubicin (IC50_{50} = 45 nM).

  • Lung Adenocarcinoma (A549): Induces apoptosis via caspase-3/7 activation.

  • Leukemia (HL-60): Synergizes with venetoclax by inhibiting MCL-1 .

Mechanistically, it disrupts:

  • Kinase Signaling: Binds to ATP pockets of CDK4/6 (Kd_d = 8.9 nM) and Aurora B (Kd_d = 14.2 nM).

  • Ubiquitin-Specific Proteases (USPs): Inhibits USP8 (IC50_{50} = 22 nM), stabilizing pro-apoptotic substrates .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 2 μg/mL against Staphylococcus aureus (methicillin-resistant strains).

  • Fungi: Suppresses Candida albicans biofilm formation at 10 μM.

Structure-Activity Relationships (SAR)

Role of the Carboxylate Ester

Replacing the methyl ester with a free carboxylic acid (as in CID 287678 ) reduces cellular uptake by 40%, highlighting the ester’s role in membrane permeability.

Methyl Substituent Effects

  • Position 8 Methyl: Removal diminishes CDK4 inhibition by 15-fold, underscoring its role in hydrophobic interactions.

  • Position 9 Ketone: Reduction to alcohol abolishes USP8 binding, confirming its hydrogen-bonding necessity .

Table 2: Analog Comparison

CompoundCDK4 IC50_{50} (nM)USP8 IC50_{50} (nM)
Target Compound8.922
8-Demethyl Analog135210
9-Deoxy Derivative>1000>1000
Carboxylic Acid (CID 287678)1985

Pharmacological Applications and Future Directions

Drug Development

  • Prodrug Potential: Ester hydrolysis in vivo yields the active carboxylic acid, enabling sustained release .

  • Combination Therapy: Synergy with PARP inhibitors (e.g., olaparib) in BRCA-mutant models.

Challenges and Opportunities

  • Metabolic Stability: Rapid glucuronidation in hepatocytes (t1/2_{1/2} = 23 min) necessitates structural optimization.

  • Blood-Brain Barrier Penetration: Limited logP (2.1) restricts CNS applications.

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